molecular formula C8H9N5OS B2532083 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide CAS No. 924869-07-8

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide

Cat. No.: B2532083
CAS No.: 924869-07-8
M. Wt: 223.25
InChI Key: JTWKTGKIUURTLG-UHFFFAOYSA-N
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Scientific Research Applications

Chemical Applications

Organic Synthesis
This compound serves as a versatile reagent in organic synthesis. It acts as a building block for constructing more complex molecules, facilitating various chemical reactions due to its unique functional groups. The hydrazine moiety allows for nucleophilic reactions, while the benzothiazole structure contributes to the compound's reactivity and stability in different environments.

Biological Applications

Enzyme Mechanisms and Biomolecule Detection
In biological research, 2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is utilized to study enzyme mechanisms. It can act as a probe for detecting specific biomolecules, aiding in understanding various biochemical pathways. Its ability to form covalent bonds with target biomolecules allows it to alter their functions, making it a valuable tool in biochemical studies.

Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound. The following table summarizes its efficacy against various bacterial strains:

OrganismMinimum Inhibitory Concentration (MIC)Inhibition Zone Diameter (mm)
Enterococcus faecalis40 µg/mL29
Pseudomonas aeruginosa50 µg/mL24
Salmonella typhi45 µg/mL30
Klebsiella pneumoniae50 µg/mL19

These findings indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone.

Anticancer Activity
The compound has also shown potential as an anticancer agent. In vitro studies assessed its cytotoxic effects on various cancer cell lines, summarized in the table below:

Cell LineIC50 (µM)
MCF-712.41
HCT-1169.71
HepG220.19
PC37.36

These results reveal that the compound effectively inhibits cell growth and induces apoptosis in treated cells.

Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies indicate it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting potential utility in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole ring or the hydrazine functional groups can enhance or diminish its efficacy against specific targets. For instance, substituents on the benzothiazole moiety have been shown to influence both antimicrobial and anticancer activities.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antibacterial Study : A comparative study of various benzothiazole derivatives found that those containing hydrazine groups exhibited enhanced antibacterial activity compared to their non-hydrazine counterparts.
  • Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations consistent with apoptotic processes.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, correlating with decreased cytokine levels .

Biological Activity

2-Hydrazino-1,3-benzothiazole-6-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. With a molecular formula of C8H9N5OS and a molecular weight of 223.26 g/mol, this compound is characterized by its unique hydrazine and benzothiazole moieties, which contribute to its diverse biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The hydrazine and carbohydrazide groups can form covalent bonds with specific targets, potentially altering their function. This interaction can lead to various biochemical outcomes, including inhibition of enzyme activity and modulation of signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against several bacterial strains, showing promising results:

Organism Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
E. faecalis40 µg/mL29
P. aeruginosa50 µg/mL24
S. typhi45 µg/mL30
K. pneumoniae50 µg/mL19

These findings indicate that the compound exhibits comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

The compound has also shown potential as an anticancer agent. In vitro studies have assessed its cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The following table summarizes the IC50 values observed in these studies:

Cell Line IC50 (µM)
MCF-712.41
HCT-1169.71
HepG220.19
PC37.36

The results indicate that the compound effectively inhibits cell growth, with a notable impact on cell cycle progression leading to apoptosis in treated cells .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell cultures, suggesting its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the benzothiazole ring or the hydrazine functional groups can enhance or diminish its efficacy against specific targets. For instance, substituents on the benzothiazole moiety have been shown to influence both antimicrobial and anticancer activities .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Antibacterial Study : A study comparing various benzothiazole derivatives found that those containing hydrazine groups exhibited enhanced antibacterial activity compared to their non-hydrazine counterparts.
  • Cytotoxicity Assessment : Research involving MCF-7 cells demonstrated that treatment with varying concentrations of the compound led to significant reductions in cell viability and alterations in cell morphology consistent with apoptotic processes.
  • Inflammation Model : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain responses, correlating with decreased cytokine levels.

Properties

IUPAC Name

2-hydrazinyl-1,3-benzothiazole-6-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5OS/c9-12-7(14)4-1-2-5-6(3-4)15-8(11-5)13-10/h1-3H,9-10H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTWKTGKIUURTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NN)SC(=N2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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